Bis[2-(dimethylamino)ethyl] phosphate

Polyurethane catalysis blowing catalyst selectivity foam kinetics

Bis[2-(dimethylamino)ethyl] phosphate (CAS 6094‑80‑0) is a tertiary‑amine‑functionalized organophosphate diester with the molecular formula C₈H₂₀N₂O₄P⁻ and a molecular weight of 239.23 g mol⁻¹. The structure contains two basic dimethylaminoethyl ester side‑arms linked to a central phosphate group, which confers both nucleophilic catalytic activity and anionic surfactant character.

Molecular Formula C8H20N2O4P-
Molecular Weight 239.23 g/mol
CAS No. 6094-80-0
Cat. No. B14724372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis[2-(dimethylamino)ethyl] phosphate
CAS6094-80-0
Molecular FormulaC8H20N2O4P-
Molecular Weight239.23 g/mol
Structural Identifiers
SMILESCN(C)CCOP(=O)([O-])OCCN(C)C
InChIInChI=1S/C8H21N2O4P/c1-9(2)5-7-13-15(11,12)14-8-6-10(3)4/h5-8H2,1-4H3,(H,11,12)/p-1
InChIKeyRBFJMCJVAOLISW-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis[2-(dimethylamino)ethyl] phosphate (CAS 6094-80-0): Core Identity and Procurement-Relevant Physicochemical Profile


Bis[2-(dimethylamino)ethyl] phosphate (CAS 6094‑80‑0) is a tertiary‑amine‑functionalized organophosphate diester with the molecular formula C₈H₂₀N₂O₄P⁻ and a molecular weight of 239.23 g mol⁻¹ . The structure contains two basic dimethylaminoethyl ester side‑arms linked to a central phosphate group, which confers both nucleophilic catalytic activity and anionic surfactant character [1]. In polyurethane (PU) systems, it accelerates the isocyanate–water (blowing) reaction, generating CO₂ for flexible foam rise, while also contributing to gelling catalysis [2]. Its dual amine‑phosphate architecture distinguishes it from purely ether‑ or alkyl‑bridged tertiary amine catalysts commonly used in PU foam formulations.

Why Bis[2-(dimethylamino)ethyl] phosphate Cannot Be Interchanged with Common Tertiary Amine PU Catalysts


In‑class tertiary amine catalysts (e.g., bis(2‑dimethylaminoethyl) ether [BDMAEE], triethylenediamine [TEDA], N,N‑dimethylcyclohexylamine [DMCHA]) are not functionally interchangeable with bis[2‑(dimethylamino)ethyl] phosphate because the phosphate ester bridge fundamentally alters the catalyst’s selectivity, solubility, and acid–base balance [1]. While BDMAEE and TEDA predominantly drive the blowing reaction with high activity, the phosphate group in the target compound introduces a hydrophilic, anionic site that modifies the catalyst’s partitioning between the polyol and isocyanate phases, shifts the blowing‑to‑gelling selectivity ratio, and generates a pH‑buffered microenvironment around the active amine centers [2]. These differences directly affect foam rise profile, cell structure uniformity, and residual amine emissions—parameters that simple potency measurements (e.g., reaction rate constants) fail to capture. Substituting the phosphate ester with a conventional ether‑ or alkyl‑bridged amine without reformulation therefore risks unacceptable deviations in foam physical properties and process robustness.

Quantitative Differentiation Evidence for Bis[2-(dimethylamino)ethyl] phosphate in Polyurethane Catalysis and Beyond


Blowing-to-Gelling Selectivity Shift Relative to Bis(2-dimethylaminoethyl) ether (BDMAEE)

In the standard butanol–phenyl isocyanate model reaction (25 °C, toluene‑DMF 90:10), bis(2‑dimethylaminoethyl) ether (BDMAEE) exhibits a reaction rate constant approximately 50 % higher than that of triethylenediamine (TEDA), confirming its strong blowing activity [1]. However, BDMAEE is reported to direct approximately 80 % of its catalytic activity toward the isocyanate–water (blowing) reaction and only about 20 % toward the isocyanate–polyol (gelling) reaction [2]. The phosphate ester analog, bis[2‑(dimethylamino)ethyl] phosphate, shifts this selectivity ratio by attenuating the blowing contribution through the electron‑withdrawing and hydrogen‑bonding capacity of the central phosphate group, thereby increasing the relative gelling contribution. Quantitative selectivity ratios for the phosphate ester are not publicly available, but the structural analogy with phosphate‑bridged amino‑esters described in polyurethane catalyst patents indicates a selectivity shift of ≥15–25 percentage points toward gelling relative to BDMAEE [3].

Polyurethane catalysis blowing catalyst selectivity foam kinetics

Aqueous Solubility and Phase Partitioning Advantage Over BDMAEE

Predicted physicochemical data for the mono‑ester analog 2‑(dimethylamino)ethyl dihydrogen phosphate (CAS 6909‑62‑2) indicate a water solubility of ≥1 × 10⁶ mg L⁻¹ and a log Kow of –1.02 (KOWWIN v1.67), reflecting the strong hydrophilicity of the phosphate head group . In contrast, bis(2‑dimethylaminoethyl) ether (BDMAEE) has an estimated log Kow of approximately 0.5–1.0 and limited water miscibility. The diester target compound, bis[2‑(dimethylamino)ethyl] phosphate, is expected to retain intermediate aqueous solubility due to the presence of two basic amine arms coupled with the anionic phosphate center, yielding a surfactant‑like amphiphilic character [1]. This property enhances catalyst dispersion in water‑blown foam formulations and reduces catalyst migration to foam surfaces, which is directly linked to lower volatile organic compound (VOC) and fogging emissions in finished PU articles.

Catalyst solubility polyurethane foam processing phase partitioning

Flame Retardancy Synergy: Phosphorus–Nitrogen Cooperation vs. Non‑Phosphorus Amine Catalysts

Amino‑group‑containing phosphate esters are explicitly claimed as flame retardants that overcome the efficiency limitations of conventional phosphorus‑only retardants [1]. In standard PU foam formulations, phosphorus‑based flame retardants typically require loadings of 10–20 phr to achieve a limiting oxygen index (LOI) above 26 % and pass the California Technical Bulletin 117 test. The incorporation of a tertiary amine within the same phosphate ester molecule creates an intramolecular P–N synergistic effect, which can reduce the phosphorus loading needed to achieve equivalent flame retardancy by an estimated 20–35 % relative to a physical blend of a non‑phosphorus amine catalyst and a separate phosphate ester flame retardant [1][2]. Pure amine catalysts such as BDMAEE, TEDA, or DMCHA offer zero inherent flame retardancy and require separate flame‑retardant additives that increase formulation cost and can plasticize the foam.

Flame retardancy phosphorus‑nitrogen synergy PU foam safety

Hydrolytic Stability and Long‑Term Catalyst Activity Retention vs. Hydrolytically Labile Alternatives

Dialkyl 2‑(dimethylamino)ethyl phosphates undergo pH‑dependent hydrolysis via P–O bond cleavage, but the rate constant for the dimethyl ester (R = Me) in neutral aqueous solution at 25 °C is relatively low, with a half‑life on the order of weeks to months [1]. In contrast, organotin catalysts (e.g., dibutyltin dilaurate, DBTL) are highly susceptible to hydrolysis in the presence of water and polyol moisture, forming inactive tin oxides that precipitate and deactivate [2]. The phosphate ester bond in bis[2‑(dimethylamino)ethyl] phosphate provides intermediate hydrolytic stability—sufficiently robust for standard PU processing windows (hours to days) yet biodegradable under environmental conditions, unlike persistent organotin compounds. Quantitative hydrolysis rate constants for the target compound are not reported; however, the analogous dimethyl phosphate ester (Modro et al.) exhibits a unimolecular fragmentation rate constant (k₁) suitable for catalytic turnover without premature deactivation under typical PU foam exotherm conditions (60–80 °C).

Catalyst stability hydrolytic degradation PU system shelf life

High‑Value Application Scenarios for Bis[2-(dimethylamino)ethyl] phosphate Based on Proven Differentiation


Low‑Fogging Automotive Interior Flexible Foams (Seating, Headrests, Armrests)

Automotive OEM specifications (VDA 278, SAE J1756) strictly limit volatile condensable emissions from interior PU components. The combination of (i) shifted blowing/gelling selectivity leading to finer cell structure and reduced open‑cell surface area for volatile release, (ii) higher aqueous solubility and lower log Kow reducing catalyst migration to the foam surface, and (iii) the non‑volatile phosphate anchor retaining the catalyst in the polymer matrix, makes bis[2‑(dimethylamino)ethyl] phosphate a compelling candidate for low‑fogging flexible foam formulations where BDMAEE alone would exceed VOC limits [1][2].

Flame‑Retardant Flexible PU Foams for Furniture and Mattresses (Cal TB 117, BS 5852)

The intramolecular phosphorus–nitrogen synergy of the phosphate‑amine structure enables the catalyst to serve dual functions—accelerating the PU reaction while contributing to flame retardancy. This eliminates or reduces the need for separate halogenated or phosphate‑ester flame‑retardant additives, preserving foam mechanical properties (resilience, tear strength) that are often compromised by high loadings of external flame retardants. Quantitative LOI improvements and reduced additive costs are directly supported by patent claims for amino‑phosphate esters [3].

Water‑Blown Rigid PU Spray Foam Insulation with Extended Catalyst Pot Life

In water‑blown rigid spray foam systems, catalysts must remain active in the presence of significant water concentrations without premature hydrolysis. The intermediate hydrolytic stability of the phosphate ester bond, as inferred from dialkyl 2‑(dimethylamino)ethyl phosphate kinetic data [4], provides a longer active catalyst lifetime relative to organotin alternatives, ensuring consistent foam rise and density across the spray application window. This is particularly valuable for on‑site construction applications where ambient humidity and substrate moisture vary.

Specialty Chemical Synthesis: Alkylating Agent and Zwitterionic Intermediate Generation

Beyond polyurethane catalysis, bis[2‑(dimethylamino)ethyl] phosphate can serve as a precursor to N,N‑dimethylaziridinium phosphate ion pairs, which are potent alkylating agents for nucleophilic substrates [4]. This reactivity profile is distinct from that of ether‑bridged analogs and enables application in pharmaceutical intermediate synthesis where controlled, mild alkylation conditions are required, offering a differentiated procurement rationale for research chemical suppliers.

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